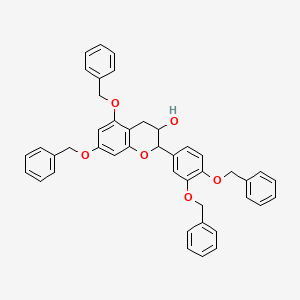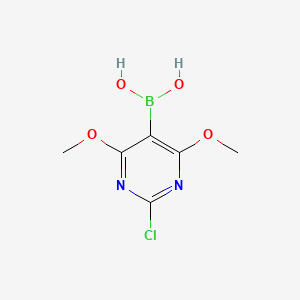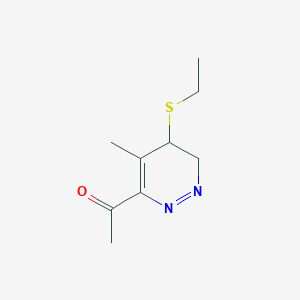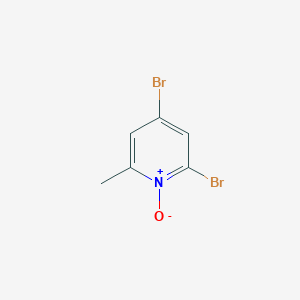
2,4-dibromo-6-methylpyridine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-methylpyridine N-oxide is a heterocyclic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two bromine atoms at the 2 and 4 positions, a methyl group at the 6 position, and an N-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-methylpyridine N-oxide typically involves the bromination of 6-methylpyridine N-oxide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial in large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-methylpyridine N-oxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The N-oxide functional group can be reduced to the corresponding pyridine derivative, while the methyl group can undergo oxidation to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and organometallic reagents.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst can be employed for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include carboxylic acids, aldehydes, and reduced pyridine derivatives.
Applications De Recherche Scientifique
2,4-Dibromo-6-methylpyridine N-oxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-dibromo-6-methylpyridine N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the bromine atoms can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-methylpyridine: Similar in structure but lacks the N-oxide functional group.
2-Methylpyridine N-oxide: Similar in structure but lacks the bromine atoms.
Uniqueness
2,4-Dibromo-6-methylpyridine N-oxide is unique due to the presence of both bromine atoms and the N-oxide functional group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H5Br2NO |
|---|---|
Poids moléculaire |
266.92 g/mol |
Nom IUPAC |
2,4-dibromo-6-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5Br2NO/c1-4-2-5(7)3-6(8)9(4)10/h2-3H,1H3 |
Clé InChI |
TUJCVHHVLAPVLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=[N+]1[O-])Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


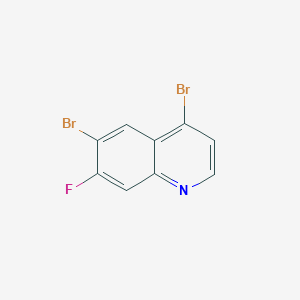

![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
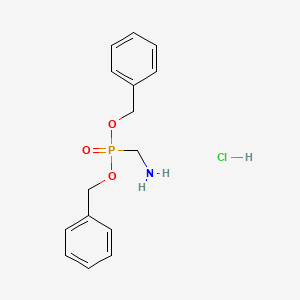
![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)
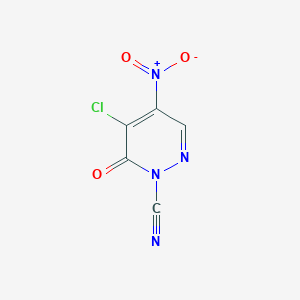

![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
